molecular formula C9H7NO3 B8706258 Benzonitrile, 5-formyl-2-hydroxy-3-methoxy- CAS No. 73289-80-2

Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-

Cat. No. B8706258
CAS RN: 73289-80-2
M. Wt: 177.16 g/mol
InChI Key: WOJXDVHCOHEPGD-UHFFFAOYSA-N
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Description

“Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” is a chemical compound with the molecular formula C9H7NO3 . It is a derivative of benzonitrile, which is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .


Molecular Structure Analysis

The molecular structure of “Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” consists of a benzonitrile core with formyl, hydroxy, and methoxy functional groups attached to it . The molecular weight of this compound is 177.16 .


Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions. For instance, 3-Methoxybenzonitrile undergoes dealkylation on treatment with SiCl4/LiI and BF3 . 4-Hydroxy-3-methoxybenzonitrile on treatment with sodium perborate yields 4-hydroxy-3-methoxybenzamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” include a predicted boiling point of 290.7±40.0 °C and a predicted density of 1.33±0.1 g/cm3 . The pKa of this compound is predicted to be 5.00±0.23 .

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” could involve the exploration of green synthesis methods, as these methods offer advantages such as reduced reaction time, minimized corrosion, and simplified separation processes . Additionally, the development of new organic pigments using benzonitrile derivatives could be a potential area of research .

properties

CAS RN

73289-80-2

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

5-formyl-2-hydroxy-3-methoxybenzonitrile

InChI

InChI=1S/C9H7NO3/c1-13-8-3-6(5-11)2-7(4-10)9(8)12/h2-3,5,12H,1H3

InChI Key

WOJXDVHCOHEPGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C#N)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 23.1 g of 3-bromo-4-hydroxy-5-methoxy benzaldehyde, 9.3 g of cuprous cyanide and 140 ml of dimethyl acetamide (DMA) was refluxed for 2 hours with stirring. After cooling, the mixture was poured over ice and extract&d with an ethyl acetate--methanol mixture (90-10). The organic phase was washed and dried and the solvents were eliminated to obtain 18 g of crude product, which was used as is for the following step. It melted at 180° C.
Quantity
23.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 23.1 g of 3-bromo-4-hydroxy-5-methoxy benzaldehyde, 9.3 g of cuprous cyanide and 140 ml of dimethyl acetamide (DMA) was refluxed for 2 hours with stirring. After cooling, the mixture was poured over ice and extracted with an ethyl acetate—methanol mixture (90-10). The organic phase was washed and dried and the solvents were eliminated to obtain 18 g of crude product, which was used as is for the following step. It melted at 180° C.
Quantity
23.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One

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